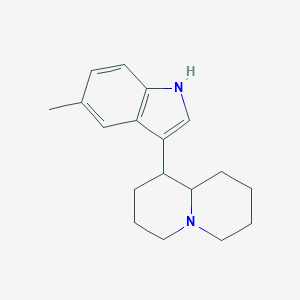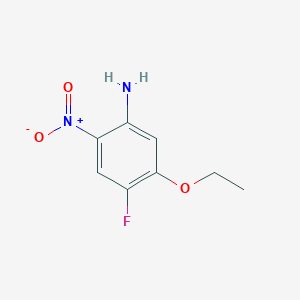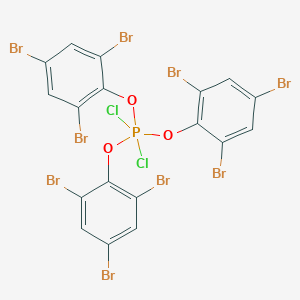
Tris(2,4,6-tribromophenoxy)dichlorophosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4,6-tribromophenoxy)dichlorophosphorane, commonly known as TRIS, is a chemical compound that belongs to the family of organophosphorus flame retardants. It is widely used in various industrial and consumer products, including electronic devices, textiles, and building materials, due to its excellent flame retardant properties. However, concerns have been raised about the potential health and environmental risks associated with TRIS exposure. In
作用机制
TRIS acts as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during the combustion process, interrupting the chain reaction and slowing down the spread of fire.
生化和生理效应
TRIS has been shown to have toxic effects on various organisms, including humans. Animal studies have demonstrated that TRIS exposure can lead to developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. TRIS has also been found to be a potential carcinogen.
实验室实验的优点和局限性
TRIS is widely used in lab experiments due to its excellent flame retardant properties. However, it is important to note that TRIS can interfere with certain analytical techniques, such as gas chromatography, due to its high boiling point and low volatility. Additionally, TRIS can be difficult to handle and store due to its high reactivity and potential for decomposition.
未来方向
There is a need for further research on the potential health and environmental risks associated with TRIS exposure. Specifically, research is needed to determine the extent of TRIS migration from consumer products into the environment and the potential for human exposure. Additionally, alternative flame retardants with lower toxicity and environmental impact should be developed and evaluated for their effectiveness in various applications.
In conclusion, TRIS is a widely used flame retardant that has been extensively studied for its properties and potential risks. While it is effective in reducing the flammability of various materials, concerns have been raised about its potential toxicity and environmental impact. Further research is needed to better understand the risks associated with TRIS exposure and to develop safer alternatives.
合成方法
TRIS can be synthesized by reacting 2,4,6-tribromophenol with phosphorus oxychloride in the presence of a base. The reaction produces TRIS as a white crystalline solid with a melting point of 117-119°C. The purity of TRIS can be improved by recrystallization from a suitable solvent.
科学研究应用
TRIS has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polystyrene, and textiles. However, research has also demonstrated that TRIS can migrate from these materials into the environment and potentially pose a risk to human health and the ecosystem.
属性
CAS 编号 |
112475-42-0 |
|---|---|
产品名称 |
Tris(2,4,6-tribromophenoxy)dichlorophosphorane |
分子式 |
C18H6Br9Cl2O3P |
分子量 |
1091.2 g/mol |
IUPAC 名称 |
dichloro-tris(2,4,6-tribromophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C18H6Br9Cl2O3P/c19-7-1-10(22)16(11(23)2-7)30-33(28,29,31-17-12(24)3-8(20)4-13(17)25)32-18-14(26)5-9(21)6-15(18)27/h1-6H |
InChI 键 |
ACXYOQYLAANNIF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |
规范 SMILES |
C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |
其他 CAS 编号 |
112475-42-0 |
同义词 |
2,4,6-TPDP tris(2,4,6-tribromophenoxy)dichlorophosphorane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



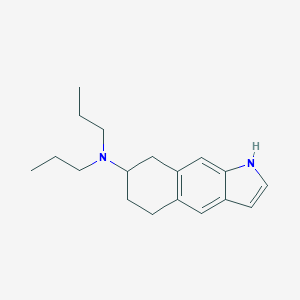
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
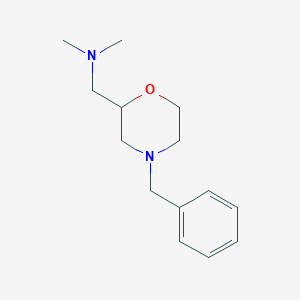
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
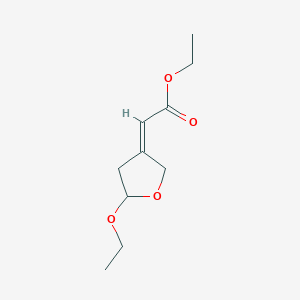



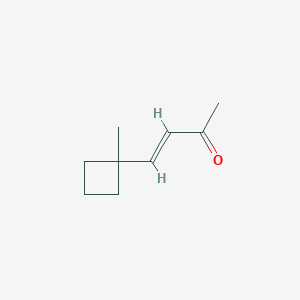
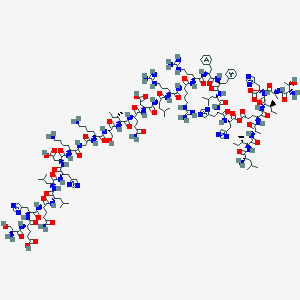
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
